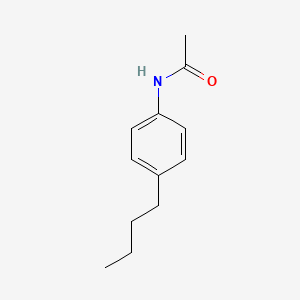

N-(4-Butylphenyl)acetamide

Descripción

Overview of Arylacetamide Scaffolds in Organic and Medicinal Chemistry

The arylacetamide scaffold, a molecular framework characterized by an acetamide (B32628) group attached to an aromatic ring, is a cornerstone in the fields of organic and medicinal chemistry. These structures are prevalent in a vast array of biologically active compounds and functional materials. In medicinal chemistry, the arylacetamide moiety is a common pharmacophore found in numerous drugs, contributing to their therapeutic effects. Its ability to form hydrogen bonds and engage in various non-covalent interactions makes it a valuable component in designing molecules that can effectively bind to biological targets such as enzymes and receptors. evitachem.comacs.org

Furthermore, the synthetic accessibility and the ease with which the aryl ring and the acetamide group can be chemically modified make arylacetamides versatile building blocks in organic synthesis. asianpubs.org This adaptability allows chemists to fine-tune the steric and electronic properties of the molecule, enabling the creation of extensive libraries of compounds for screening and optimization in drug discovery and materials science. evitachem.com The phenoxyacetamide group, a related structure, is also recognized for its pharmacological activity. acs.org

Academic Significance of the N-(4-Butylphenyl)acetamide Moiety

The this compound moiety, a specific iteration of the arylacetamide scaffold, has garnered academic interest due to its unique combination of a lipophilic butyl group and a polar acetamide function. The butyl group can influence the molecule's solubility and its ability to cross biological membranes, while the acetamide group provides a site for hydrogen bonding. This duality of properties makes it an intriguing subject for investigation in various research contexts.

For instance, this compound has been incorporated into more complex molecular architectures to explore their potential biological activities. Research has shown that derivatives containing this moiety are being investigated for a range of applications. One area of interest is its use as a component in the synthesis of novel compounds with potential anticonvulsant activity. evitachem.com Additionally, it has been integrated into molecules designed as potential agents for treating conditions like depression or epilepsy. smolecule.com The butylphenyl group, in particular, may influence the pharmacokinetic properties of these larger molecules. smolecule.com

Table 1: Research Featuring the this compound Moiety

| Research Area | Compound Type | Investigated Activity | Reference |

| Anticonvulsant Agents | N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3-ylamino] acetamides | Anticonvulsant | evitachem.com |

| Psychotropic Agents | 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide | Antiepileptic, Anxiolytic | smolecule.com |

| Antihyperglycemic Agents | N-(4-Butylphenyl)-2-(1H-indol-3-yl)acetamide | α-Amylase Inhibition | nih.gov |

Current Research Frontiers and Prospective Investigative Avenues

The current research landscape for this compound and its derivatives is expanding, driven by the continuous search for new therapeutic agents and functional materials. One of the promising frontiers lies in its application as a scaffold in the development of enzyme inhibitors. The structural features of this compound make it a suitable starting point for designing molecules that can fit into the active sites of specific enzymes. evitachem.com

Another emerging area of investigation is its use in materials science. The ability of the acetamide group to form strong intermolecular hydrogen bonds can be exploited to create self-assembling materials with ordered structures. The butyl group can further influence the packing and properties of these materials. For example, related N-arylacetamides have been explored for their potential in creating novel functional materials.

Prospective research could focus on several key areas:

Systematic Structure-Activity Relationship (SAR) Studies: A thorough investigation into how modifications to the butyl group and the phenyl ring of this compound affect its biological activity could lead to the discovery of more potent and selective compounds.

Exploration of New Therapeutic Targets: Screening this compound and its derivatives against a wider range of biological targets could uncover novel therapeutic applications.

Development of Novel Polymers and Materials: The self-assembly properties of this compound could be harnessed to create new polymers and soft materials with unique optical, electronic, or mechanical properties.

Coordination Chemistry: The acetamide functionality can act as a ligand for metal ions, opening up possibilities for the synthesis of new coordination complexes with interesting catalytic or material properties. evitachem.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-butylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-4-5-11-6-8-12(9-7-11)13-10(2)14/h6-9H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQKURDANTWHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190098 | |

| Record name | Acetamide, N-(4-butylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3663-20-5 | |

| Record name | Acetamide, N-(4-butylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-butylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Butylphenyl Acetamide and Its Analogues

Classical Amide Bond Formation Strategies

The most direct and fundamental approach to synthesizing N-(4-butylphenyl)acetamide and its analogues involves the formation of an amide bond between a substituted aniline (B41778) and a carboxylic acid or its activated derivative.

Acylation of Substituted Anilines with Activated Carboxylic Acids or Derivatives

A primary and straightforward method for the synthesis of this compound is the acylation of 4-butylaniline (B89568). This reaction typically employs an activated form of acetic acid, such as acetic anhydride (B1165640) or acetyl chloride, to facilitate the formation of the amide linkage. A common procedure involves treating 4-n-butylaniline with acetic anhydride. prepchem.com The reaction is often carried out at an elevated temperature to ensure completion. prepchem.com This method is widely applicable for the preparation of various N-aryl acetamides from their corresponding anilines. libretexts.org The aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. reddit.com Subsequent loss of a leaving group, such as an acetate (B1210297) ion in the case of acetic anhydride, leads to the formation of the stable amide product. reddit.com

Table 1: Examples of Acylation Reactions for N-Aryl Acetamide (B32628) Synthesis

| Aniline Derivative | Acylating Agent | Product | Reference |

| 4-n-Butylaniline | Acetic Anhydride | This compound | prepchem.com |

| Aniline | Acetic Anhydride | Acetanilide (B955) | libretexts.org |

Coupling Reagent-Mediated Amidation Reactions

Modern synthetic chemistry offers a wide array of coupling reagents that facilitate amide bond formation under mild conditions, often at room temperature. These reagents are particularly useful for synthesizing more complex analogues where harsh reaction conditions could compromise other functional groups within the molecule. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are frequently used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. americanpeptidesociety.org To minimize side reactions and reduce the risk of racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. americanpeptidesociety.orgpeptide.com

Other classes of coupling reagents include phosphonium (B103445) salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and aminium/uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). peptide.com These reagents have proven to be highly efficient for peptide bond formation and can be applied to the synthesis of this compound analogues. For instance, the synthesis of certain pyrazolo[3,4-d]pyrimidine derivatives involves a carbodiimide-mediated amidation to couple an intermediate with 4-butylphenylamine. vulcanchem.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Class | Examples | Key Features | Reference |

| Carbodiimides | DCC, DIC, EDC | Cost-effective and efficient for activating carboxylic acids. americanpeptidesociety.org | americanpeptidesociety.org |

| Phosphonium Salts | BOP, PyBOP | Effective for difficult couplings and can minimize side reactions. peptide.com | peptide.com |

| Aminium/Uronium Salts | HBTU, TBTU | Highly efficient with fast reaction times and reduced racemization. peptide.com | peptide.com |

Multi-Step Synthetic Pathways and Intermediate Precursors

The synthesis of structurally diverse analogues of this compound often necessitates multi-step reaction sequences. These pathways allow for the strategic introduction of various substituents and functional groups onto the core structure.

Formation of Phenol (B47542) Intermediates via Alkylation Approaches

In some synthetic strategies, a phenol intermediate is first constructed and then elaborated to the final N-acyl aniline derivative. For example, a synthetic route to 4-(alkyl)-3-alkoxy-anilines involves the protection of the amine function and acylation of the hydroxyl group of a meta-aminophenol. google.com This approach allows for selective modification at different positions of the aromatic ring before the final amide formation.

Preparation of Halogenated Acetamide Building Blocks

Halogenated acetamide building blocks, such as 2-chloro-N-(4-(tert-butyl)phenyl)acetamide, serve as versatile intermediates for the synthesis of more complex analogues. ambeed.com These halogenated compounds can participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents. For instance, a chloroacetyl chloride can be used in a cyclocondensation reaction to form a pyrimidine (B1678525) ring, which is then further functionalized. vulcanchem.com

Diversification through Functional Group Interconversions

A powerful strategy for generating a library of analogues is through functional group interconversions on a common intermediate. This approach allows for the late-stage diversification of a core structure, leading to a variety of final compounds from a single precursor. For example, a nitro group on an aromatic ring can be reduced to an amine, which can then be acylated or undergo other transformations. nih.gov Similarly, other functional groups can be modified to explore the structure-activity relationship of a series of compounds. vulcanchem.com This iterative process of synthesis and evaluation is a cornerstone of medicinal chemistry and materials science. researchgate.netscispace.com

Advanced and Mechanistically Driven Synthetic Approaches

Modern organic synthesis has moved beyond classical methods to embrace more sophisticated and efficient strategies. These approaches often provide access to complex molecular architectures with high degrees of control and efficiency.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex molecules from three or more starting materials in a single step. tcichemicals.com This approach is highly convergent and atom-economical, making it an attractive strategy for generating libraries of compounds for screening purposes. tcichemicals.comorganic-chemistry.org

One of the most prominent MCRs is the Ugi four-component reaction (U-4CR). wikipedia.org This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. organic-chemistry.org The U-4CR is known for being exothermic and often reaches completion within minutes. wikipedia.org The mechanism involves the initial formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide to form a nitrilium intermediate. This intermediate is subsequently trapped by the carboxylic acid, and a Mumm rearrangement leads to the final bis-amide product. wikipedia.org

For the synthesis of analogues of this compound, a U-4CR could be envisioned where 4-butylaniline serves as the amine component. By varying the other three components (aldehyde, carboxylic acid, and isocyanide), a diverse range of this compound analogues with elaborate structures can be accessed. For instance, using different carboxylic acids and aldehydes would introduce variability at the positions flanking the core acetamide structure. The isocyanide component also offers a point of diversity. researchgate.net The Ugi reaction and its variations, such as the Ugi-Smiles reaction where a phenol replaces the carboxylic acid, provide access to a wide array of N-aryl amides and related structures. organic-chemistry.orgnih.gov

Catalysis is a cornerstone of modern organic synthesis, offering pathways to reactions that are otherwise difficult or inefficient. edu.krd In the context of this compound synthesis, various catalytic systems can be employed to enhance reaction rates, improve yields, and promote selectivity.

Palladium-catalyzed cross-coupling reactions are particularly relevant for the formation of the N-aryl bond. For example, the Buchwald-Hartwig amination allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. While not a direct synthesis of the acetamide, this can be a key step in a multi-step synthesis of more complex analogues. mit.edu Furthermore, palladium-catalyzed carbonylation reactions can be used to construct the amide bond itself. google.com A notable example is the synthesis of N-(4-hydroxyphenyl)acetamide (paracetamol) from nitrobenzene (B124822) via a one-pot reductive carbonylation catalyzed by a Pd(II)-complex. mdpi.com This suggests that similar strategies could be adapted for this compound.

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical catalysis. evitachem.com Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity. For the synthesis of acetamides, lipases are commonly used to catalyze the acylation of amines. This enzymatic approach aligns with the principles of green chemistry by utilizing biodegradable catalysts and often allowing for solvent-free conditions or the use of environmentally benign solvents.

In molecules with multiple reactive sites, achieving chemo- and regioselectivity is a significant challenge. For the synthesis of this compound and its analogues, selective acylation of the amino group of 4-butylaniline is crucial, especially if other functional groups are present on the aromatic ring.

The selective acylation of anilines can often be achieved by careful choice of the acylating agent and reaction conditions. For instance, the reaction of 4-butylaniline with acetic anhydride or acetyl chloride under controlled temperature and stoichiometry can lead to the desired this compound with high selectivity. acs.org In cases where a molecule contains multiple amine groups with different reactivities, selective acylation can sometimes be achieved by exploiting these differences. For example, the acylation of L-lysine methyl ester with a sterically hindered acyl chloride showed regioselectivity for the less hindered ε-amino group. nih.gov

Furthermore, in the synthesis of more complex analogues, other functional groups might need to be introduced or manipulated. For example, a protocol for the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides proceeds via an intermolecular cyclization to a piperazine-2,5-dione intermediate, which is then cleaved to afford the desired product. rsc.org This demonstrates how selective transformations can be orchestrated to build more complex structures.

Optimization of Synthetic Parameters for Research Scale and Efficiency

Optimizing reaction conditions is a critical step in developing a synthetic route that is both efficient and scalable. This involves systematically screening various parameters to maximize yield and minimize waste.

The optimization of a chemical reaction involves the systematic variation of parameters such as temperature, solvent, catalyst, and reactant concentrations to find the conditions that provide the highest yield of the desired product. For the synthesis of N-aryl acetamides, screening different bases, solvents, and temperatures can have a significant impact on the reaction outcome. arabjchem.org For instance, in the synthesis of N-(2-nitro-5-(phenylamino)phenyl)acetamide, it was found that using an excess of aniline as the base in DMSO gave the best yield, while other organic bases led to lower yields. tandfonline.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields. irjmets.com The rapid and uniform heating provided by microwave irradiation can often reduce reaction times from hours to minutes and lead to cleaner reactions with fewer side products. irjmets.comencyclopedia.pub This technique has been successfully applied to the synthesis of various acetamide derivatives, often resulting in significantly higher yields compared to conventional heating methods. nih.govresearchgate.net

Below is a table summarizing the optimization of reaction conditions for the synthesis of N-aryl acetamides from aryltriazenes, illustrating the effect of different parameters on the yield. arabjchem.org

| Entry | ILs | Solvent (mL) | Time (h) | Yield (%) |

| 1 | IL4 (0.1 mmol) | CH3CN (1 mL), H2O (0.5 mL) | 6 | 54 |

| 2 | IL4 (0.1 mmol) | CH3CN (1 mL) | 6 | 32 |

| 3 | IL4 (0.1 mmol) | H2O (1 mL) | 6 | 0 |

| 4 | IL4 (0.05 mmol) | CH3CN (1 mL), H2O (0.5 mL) | 6 | 43 |

| 5 | IL4 (0.15 mmol) | CH3CN (1 mL), H2O (0.5 mL) | 6 | 55 |

| 6 | IL4 (0.1 mmol) | CH3CN (1 mL), H2O (0.5 mL) | 3 | 35 |

| 7 | IL4 (0.1 mmol) | CH3CN (1 mL), H2O (0.5 mL) | 9 | 54 |

| 8 | IL4 (0.1 mmol) | CH3CN (0.5 mL), H2O (0.5 mL) | 6 | 41 |

| 9 | IL4 (0.1 mmol) | CH3CN (1.5 mL), H2O (0.5 mL) | 6 | 53 |

Table showing the optimization of reaction conditions for the synthesis of N-phenylacetamide. Data sourced from arabjchem.org.

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. edu.krdacs.org The application of these principles is crucial for developing sustainable synthetic methods.

Key principles of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and using safer solvents and auxiliaries. encyclopedia.pubacs.org In the context of this compound synthesis, this can be achieved in several ways. For example, solvent-free reactions, where the reactants are mixed without a solvent, can significantly reduce waste. researchgate.net The reaction between anilines and acetic anhydride can often be carried out under solvent-free conditions, providing the corresponding acetanilides in good yields. researchgate.net

The use of catalysis, as discussed earlier, is another key principle of green chemistry, as it allows for the use of smaller quantities of reagents that are not incorporated into the final product. edu.krd Enzymatic catalysis, in particular, is a very green approach. evitachem.com Microwave-assisted synthesis and ultrasound-assisted synthesis are also considered green techniques as they can improve energy efficiency and reduce reaction times. encyclopedia.pubmdpi.com

The choice of solvent is also a critical consideration. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, ethanol, or ionic liquids, or eliminating the solvent altogether. encyclopedia.pub For example, the synthesis of N-aryl amides has been demonstrated in ethyl acetate, which is considered a greener solvent than many other organic solvents. rsc.org

The twelve principles of green chemistry provide a comprehensive guide for developing more environmentally friendly synthetic processes.

| Principle | Description |

| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. acs.org |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org |

| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. encyclopedia.pub |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. encyclopedia.pub |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary wherever possible and innocuous when used. encyclopedia.pub |

| 6. Design for Energy Efficiency | Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. If possible, synthetic methods should be conducted at ambient temperature and pressure. encyclopedia.pub |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. encyclopedia.pub |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. encyclopedia.pub |

| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. edu.krd |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. acs.org |

| 11. Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. |

Table summarizing the twelve principles of green chemistry.

Chemical Reactivity and Mechanistic Investigations of N 4 Butylphenyl Acetamide

Fundamental Amide Reactivity Profiles

The amide group in N-(4-Butylphenyl)acetamide is the focal point for several key reactions, including cleavage of the amide bond and substitution at the nitrogen atom.

Hydrolytic Cleavage Mechanisms Under Acidic and Basic Conditions

The hydrolysis of this compound to 4-butylaniline (B89568) and acetic acid can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the amide. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A subsequent series of proton transfers facilitates the departure of the amine as a protonated species (4-butylanilinium ion), which is a good leaving group. The final deprotonation of the resulting carboxylic acid derivative yields acetic acid. This acid-catalyzed hydrolysis is generally not a reversible process because the amine product is protonated under the acidic conditions, rendering it non-nucleophilic.

| Condition | Key Mechanistic Steps | Products |

| Acidic | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfers. 4. Elimination of protonated amine. | 4-Butylaniline, Acetic Acid |

| Basic | 1. Nucleophilic attack by hydroxide (B78521) ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of the amide anion. 4. Deprotonation of the carboxylic acid. | 4-Butylaniline, Acetate (B1210297) |

N-Alkylation and N-Acylation Reactions

The nitrogen atom of this compound can undergo both alkylation and acylation.

N-Alkylation typically requires the deprotonation of the amide nitrogen by a strong base, such as sodium hydride (NaH), to form the corresponding amide anion. This is because the amide nitrogen itself is not sufficiently nucleophilic to react with alkyl halides. Once deprotonated, the resulting N-anion acts as a potent nucleophile and can readily react with an alkyl halide (e.g., iodomethane) in an SN2 reaction to yield the N-alkylated product.

N-Acylation involves the introduction of an acyl group to the nitrogen atom. This can be achieved by reacting this compound with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base, such as potassium carbonate, is necessary to neutralize the acid byproduct (e.g., HCl) that is formed during the reaction. The use of phase transfer catalysts can facilitate this process, leading to high yields of the N-acylated product.

| Reaction | Reagents | General Conditions |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Strong base (e.g., NaH) | Anhydrous solvent (e.g., THF, DMF) |

| N-Acylation | Acyl chloride or Acid anhydride, Base (e.g., K₂CO₃) | Inert solvent (e.g., DMF) |

Aromatic Ring Transformations and Substituent Effects

The substituted phenyl ring of this compound is amenable to a variety of transformations, with the existing substituents—the acetamido group and the butyl group—exerting significant influence on the regioselectivity and rate of these reactions.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of the benzene (B151609) ring in this compound. The acetamido group (-NHCOCH₃) is a powerful activating group and an ortho, para-director. ijarsct.co.in This is due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the attack of an electrophile at the ortho and para positions. openstax.org The butyl group is a weakly activating alkyl group, which also directs incoming electrophiles to the ortho and para positions. Since both substituents direct to the same positions, electrophilic substitution on this compound is expected to occur at the positions ortho to the acetamido group. Steric hindrance from the butyl group might influence the ratio of ortho to para substitution with respect to the acetamido group. For example, nitration of acetanilide (B955) derivatives with a mixture of nitric acid and sulfuric acid typically yields a majority of the para-substituted product due to steric hindrance at the ortho positions. researchgate.netrsc.org

Nucleophilic Aromatic Substitution (NAS) on the aromatic ring of this compound is generally not favored. NAS reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to make it susceptible to attack by nucleophiles. The acetamido and butyl groups are both electron-donating, which deactivates the ring towards nucleophilic attack.

| Reaction Type | Directing Effect of -NHCOCH₃ | Directing Effect of -C₄H₉ | Expected Position of Substitution |

| Electrophilic | ortho, para-director (activating) | ortho, para-director (activating) | Predominantly ortho to the acetamido group |

| Nucleophilic | Deactivating | Deactivating | Unfavorable |

Oxidative and Reductive Manipulations of Aromatic Moieties

The aromatic moiety of this compound can undergo both oxidation and reduction, primarily affecting the butyl side chain and the aromatic ring itself.

Oxidative Manipulations: The butyl side chain is susceptible to oxidation at the benzylic position (the carbon atom directly attached to the aromatic ring). Treatment with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), under heating can oxidize the butyl group to a carboxylic acid, yielding N-(4-carboxyphenyl)acetamide. researchgate.netnih.gov This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. stackexchange.comnih.gov The aromatic ring itself is generally resistant to oxidation under these conditions. researchgate.netnih.gov

Reductive Manipulations: The aromatic ring can be reduced under specific conditions. Catalytic hydrogenation, for example using a palladium catalyst, can selectively reduce a nitro group if one were present on the ring, without affecting the amide or the aromatic ring itself. rsc.orgmit.edu For the reduction of the aromatic ring itself, the Birch reduction is a common method. This reaction employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. The Birch reduction of benzene derivatives typically yields 1,4-cyclohexadienes. masterorganicchemistry.com The presence of the electron-donating acetamido and alkyl groups would influence the regioselectivity of the reduction.

Elucidation of Reaction Mechanisms

The mechanisms of the reactions involving this compound are generally understood by analogy to simpler, well-studied model compounds like acetanilide. For instance, the mechanism of electrophilic aromatic substitution has been extensively studied for acetanilide, where the formation of a resonance-stabilized sigma complex is the key intermediate that dictates the ortho, para regioselectivity. ijarsct.co.in Computational studies using Density Functional Theory (DFT) have further refined the understanding of the mechanistic landscape of electrophilic aromatic substitution reactions. nih.gov

Kinetic studies on the hydrolysis of related N-substituted amides have provided insights into the rate-determining steps and the influence of substituents on the reaction rates. For example, studies on the acid-catalyzed hydrolysis of N-(4-substitutedaryl) succinimides have shown that the reaction proceeds through an A-2 mechanism, where a water molecule attacks the protonated substrate in the rate-determining step. rsc.org Similar kinetic principles would apply to the hydrolysis of this compound.

Theoretical and Experimental Studies of Amide Reaction Pathways

The reaction pathways of N-arylacetamides, such as this compound, have been explored through various theoretical and experimental studies. These investigations shed light on the mechanisms governing their transformation under different conditions. Key reaction pathways include hydrolysis, oxidation, and electrophilic substitution on the aromatic ring.

Amide Hydrolysis: The hydrolysis of the amide bond is a fundamental reaction pathway. It can proceed under acidic or basic conditions, typically involving the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the amide.

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer to the nitrogen atom makes the amino group a better leaving group, facilitating the collapse of the intermediate to form a carboxylic acid and an amine.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The breakdown of this intermediate to products is considered the rate-determining step of the process. Theoretical studies on the alkaline hydrolysis of model secondary amides like acetanilide show that the process involves two main energy barriers: the formation of the tetrahedral adduct and its subsequent cleavage.

Computational studies using methods like Density Functional Theory (DFT) have been employed to analyze the gas-phase decomposition of N-substituted amides. For N-phenyl diacetamide, a six-membered transition state has been proposed for its thermal decomposition. nih.gov For the hydrolysis of N-methylacetamide in high-temperature water, the reaction is found to be first-order in both water and the amide, with a mechanism sensitive to the size of the substituent on the carbonyl carbon. psu.edu

Oxidation Reactions: N-arylacetamides can undergo oxidation at the benzylic position of the aryl substituent or at the alpha-position to the carbonyl group. For instance, a method for the aerobic oxidation of arylacetamides to N-substituted α-keto amides has been developed using cesium carbonate and a catalytic amount of tetra-n-butylammonium bromide. researchgate.net This reaction provides a direct route to valuable α-keto amide structures from readily available starting materials. researchgate.net

Electrophilic Aromatic Substitution: The N-acetyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring. The butyl group at the para position means that electrophilic attack will be directed to the positions ortho to the acetamido group. Studies on the electrophilic fluorination of N-arylacetamides using N-F fluorinating agents have shown a general preference for fluorination at the ortho position relative to the acetamido group. researchgate.net Computational analyses of the partial charge distribution in these molecules support the experimentally observed regiochemistry. researchgate.net

| Reaction Type | Description | Key Intermediates/Features | Model Compound Studied |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Cleavage of the amide bond in the presence of acid and water to yield a carboxylic acid and an amine. | Protonated carbonyl, Tetrahedral intermediate | General Amides |

| Base-Catalyzed Hydrolysis | Cleavage of the amide bond by a hydroxide ion to yield a carboxylate and an amine. | Tetrahedral intermediate | Acetanilide, N-methylbenzamide dntb.gov.ua |

| Aerobic Oxidation | Oxidation of the methylene (B1212753) group alpha to the aromatic ring to a ketone, forming an α-keto amide. | Radical mechanism proposed at the benzylic position. researchgate.net | Arylacetamides researchgate.net |

| Electrophilic Aromatic Substitution | Substitution on the aromatic ring, directed by the activating N-acetyl group. | Sigma complex (arenium ion) | N-arylacetamides researchgate.net |

Investigation of Reactive Intermediates (e.g., Nitrenium Ions)

A critical aspect of the reactivity of N-arylacetamides involves the formation of highly reactive intermediates, particularly arylnitrenium ions. These species are often implicated in the mechanisms of toxicity and carcinogenicity of arylamines and their derivatives.

An arylnitrenium ion (Ar–N+–R) is a reactive intermediate featuring a positively charged nitrogen atom with a lone pair of electrons, making it isoelectronic with a carbene. wikipedia.org Most arylnitrenium ions are ground-state singlets. wikipedia.org They are potent electrophiles and are typically generated from N-arylacetamides through metabolic N-oxidation to form an N-hydroxy-N-arylacetamide, which can then be further activated (e.g., by acylation) to a species that undergoes heterolysis of the N–O bond. macsos.com.au

The formation of these electrophilic intermediates allows them to react with cellular nucleophiles, including DNA. nih.gov The photolysis of arylazides is a common non-metabolic method used in laboratory settings to generate and study the reactivity of arylnitrenium ions. nih.gov

Once formed, arylnitrenium ions can undergo several characteristic reactions:

Nucleophilic Trapping: They are readily trapped by various nucleophiles. Studies on N-acetyl-arylnitrenium ions derived from food mutagens have characterized their reactions with acetate, phosphate, and azide (B81097) ions in aqueous solutions. nih.gov

Reaction with DNA: A significant reaction is their covalent binding to DNA bases, particularly at the C8 position of guanine. macsos.com.au This DNA adduct formation is a key event in the initiation of chemical carcinogenesis by arylamines.

Electrophilic Aromatic Substitution: Nitrenium ions can act as electrophiles in aromatic substitution reactions. wikipedia.org Intramolecular cyclization reactions involving nitrenium ions generated from N-acylaminophthalimides have been used to synthesize lactams and spiro-fused lactams. nih.gov

The stability and selectivity of arylnitrenium ions vary significantly with their structure. Kinetic studies have determined the aqueous solution lifetimes of several N-acetyl-arylnitrenium ions, which can range from microseconds to milliseconds. nih.gov

| Nitrenium Ion Precursor/Model | Method of Generation | Observed Reactivity/Properties | Aqueous Lifetime (Approx.) |

|---|---|---|---|

| N-Acetyl-Glu-P-1 derivative | Spontaneous decomposition in neutral solution nih.gov | Highly selective; trapped by azide (N₃⁻) and 2'-deoxyguanosine. nih.gov | 1 ms (B15284909) nih.gov |

| N-Acetyl-IQx derivative | Spontaneous decomposition in neutral solution nih.gov | Less selective than other heterocyclic nitrenium ions; trapped by azide and 2'-deoxyguanosine. nih.gov | 10 µs nih.gov |

| N-acylaminophthalimides | Treatment with hypervalent iodine compounds nih.gov | Undergoes intramolecular electrophilic substitution to form lactams. nih.gov | N/A |

| Aryl azides | Photolysis nih.gov | DNA binding and induction of mutations. nih.gov | N/A |

Advanced Spectroscopic and Crystallographic Characterization of N 4 Butylphenyl Acetamide

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for qualitative analysis.

The FT-IR spectrum of N-(4-Butylphenyl)acetamide is expected to show several characteristic absorption bands corresponding to its functional groups. The N-H stretching vibration of the secondary amide should appear as a sharp band in the region of 3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic butyl group will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The most intense band in the spectrum is typically the C=O stretching vibration of the amide group (Amide I band), which is expected to appear around 1660 cm⁻¹. The N-H bending vibration (Amide II band) is usually found near 1550 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3250 | Medium-Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Amide C=O Stretch (Amide I) | 1680 - 1640 | Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Medium-Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is based on the absorption of light, Raman spectroscopy relies on changes in the polarizability of a molecule during vibrations.

The Raman spectrum of this compound would provide a vibrational fingerprint of the molecule. Symmetrical and non-polar bonds often produce strong Raman signals, whereas they may be weak in the IR spectrum. For instance, the aromatic C=C stretching vibrations are expected to be prominent in the Raman spectrum. The C-H stretching vibrations of both the alkyl and aromatic moieties will also be observable. The carbonyl (C=O) stretch of the amide group will also give a characteristic Raman band. This technique is particularly useful for studying the skeletal vibrations of the molecule, providing a detailed fingerprint that can be used for identification and structural analysis.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The theoretical monoisotopic mass of this compound (C₁₂H₁₇NO) is 191.131014 g/mol . chemspider.comuni.lu HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high precision, typically within a few parts per million (ppm).

An experimental HRMS analysis of this compound would be expected to yield a measured mass very close to the theoretical value, confirming the elemental composition. The high resolution also allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom or the bond between the carbonyl group and the methyl group.

McLafferty rearrangement: This is less common for aromatic amides but could potentially occur.

Cleavage of the butyl group: Fragmentation of the butyl side chain on the phenyl ring.

A hypothetical data table of expected high-resolution masses for the molecular ion and key fragments is presented below.

| Ion/Fragment Formula | Calculated m/z |

|---|---|

| [C₁₂H₁₇NO]⁺ (M⁺) | 191.13101 |

| [C₈H₉NO]⁺ | 135.06841 |

| [C₇H₇]⁺ | 91.05478 |

| [C₆H₅]⁺ | 77.03913 |

| [CH₃CO]⁺ | 43.01839 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lipidmaps.org It is widely used to determine the purity of a sample and to analyze complex mixtures. chemspider.com

In a typical LC-MS analysis of this compound, the compound would be dissolved in a suitable solvent and injected into an HPLC system. The HPLC column, often a reverse-phase column like a C18, separates the target compound from any impurities based on their polarity. sielc.comsielc.com The eluent from the column is then introduced into the mass spectrometer, which detects the ions and provides a mass spectrum for each component as it elutes.

The resulting chromatogram would show a major peak corresponding to this compound at a specific retention time, with the associated mass spectrum confirming its identity. Any impurities would appear as separate peaks at different retention times, and their mass spectra could be used for identification. The purity of the sample can be determined by integrating the peak areas in the chromatogram. Modern LC-MS systems offer high sensitivity, allowing for the detection and quantification of even trace-level impurities. researchgate.net

A typical LC-MS method for a compound like this compound would involve a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid like formic acid to improve ionization. semanticscholar.org

Ion Mobility Spectrometry and Predicted Collision Cross Section Analysis

Ion mobility spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. nih.govpublications.gc.ca When coupled with mass spectrometry, it provides an additional dimension of separation, aiding in the confident identification of molecules. nih.govpublications.gc.ca A key parameter obtained from IMS is the collision cross section (CCS), which is a measure of the ion's rotational average projected area. nih.govmdpi.com

These predicted CCS values can be used to create a reference library for identifying this compound in complex samples, such as in metabolomics or environmental analysis.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 192.13829 | 144.1 |

| [M+Na]⁺ | 214.12023 | 150.4 |

| [M-H]⁻ | 190.12373 | 147.6 |

| [M+NH₄]⁺ | 209.16483 | 163.7 |

| [M+K]⁺ | 230.09417 | 148.2 |

| [M+H-H₂O]⁺ | 174.12827 | 137.9 |

| [M+HCOO]⁻ | 236.12921 | 168.2 |

| [M+CH₃COO]⁻ | 250.14486 | 187.7 |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions in molecules containing chromophores, which are functional groups that absorb light in the UV-visible range. The this compound molecule contains two main chromophores: the substituted benzene (B151609) ring and the amide group.

The absorption of UV light by this molecule is expected to result in two main types of electronic transitions:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and other molecules with double bonds. These transitions are typically high in intensity. rsc.org

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms of the amide group) to a π* antibonding orbital. These transitions are generally lower in energy and intensity compared to π → π* transitions. rsc.org

X-ray Diffraction (XRD) for Solid-State Structure

Although a crystal structure for this compound is not publicly available, the structures of several related N-phenylacetamide derivatives have been reported. iucr.orgnih.govresearchgate.netiucr.org These structures consistently show several key features that can be expected to be present in the crystal structure of this compound:

Planarity of the Amide Group: The amide group is typically planar or nearly planar.

Conformation: The acetamido group is often twisted out of the plane of the phenyl ring. For example, in 2-chloro-N-phenylacetamide, the dihedral angle between the amide group and the phenyl ring is 16.0(8)°. researchgate.net In N-(3-Chloro-4-hydroxyphenyl)acetamide, this dihedral angle is 58.61(7)°. iucr.org

Intermolecular Hydrogen Bonding: A characteristic feature of the crystal packing of N-arylacetamides is the formation of intermolecular N—H···O hydrogen bonds between the amide groups of adjacent molecules, often leading to the formation of chains or ribbons. nih.govresearchgate.net

A hypothetical data table summarizing expected crystallographic parameters for this compound, based on known structures of similar compounds, is presented below.

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) is common |

| Key Torsion Angle (Cring-Cring-N-Ccarbonyl) | Non-zero, indicating a twisted conformation |

| Hydrogen Bonding | N—H···O intermolecular hydrogen bonds forming chains |

Based on a thorough review of available scientific literature, specific experimental data for the single-crystal X-ray diffraction, powder X-ray diffraction, and thermogravimetric analysis of this compound is not publicly available. While research exists for structurally similar compounds, such as N-(4-bromophenyl)acetamide and N-(4-hydroxyphenyl)acetamide, these findings cannot be extrapolated to accurately describe the distinct crystallographic and thermal properties of this compound.

Therefore, it is not possible to provide the detailed research findings and data tables for the requested sections (4.5.1, 4.5.2, and 4.6) as per the instructions. Generating such content would require access to primary research data that has not been published or deposited in accessible databases.

To fulfill the user's request, the compound would need to be synthesized and subjected to the following analyses:

Single-Crystal X-ray Diffraction: A suitable single crystal of this compound would need to be grown and analyzed using a diffractometer. This would yield precise data on its crystal system, space group, unit cell dimensions, atomic coordinates, and intramolecular geometry (bond lengths and angles), allowing for the absolute determination of its structure and conformation.

Powder X-ray Diffraction: A polycrystalline sample of the compound would be analyzed to obtain its powder diffraction pattern. This pattern, a fingerprint of the crystalline phase, would reveal characteristic peak positions (2θ angles) and intensities, which are essential for phase identification and quality control.

Thermogravimetric Analysis (TGA): A sample of the compound would be heated in a controlled atmosphere on a microbalance. The resulting data would show the change in mass as a function of temperature, indicating its thermal stability, decomposition temperature range, and the presence of any volatile components.

Without the data from these specific experimental procedures for this compound, any attempt to write the requested article sections would be speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Theoretical Modeling of N 4 Butylphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(4-Butylphenyl)acetamide. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is particularly effective for optimizing molecular geometry to find the most stable conformation (a minimum on the potential energy surface). nih.gov The B3LYP hybrid functional, combined with a basis set such as 6-311++G(d,p), is commonly employed for such calculations on organic molecules. ijcps.orgirjweb.com

Geometry optimization calculations determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For N-arylacetamides, the planarity between the phenyl ring and the amide group is a key structural feature. The central C-N bond of the amide group typically exhibits partial double bond character due to resonance, resulting in a shorter bond length than a typical C-N single bond. In related N,N-disubstituted acetamides, C-N and C-O bond distances have been observed to fall between single and double bond values, indicating electron delocalization.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O | ~1.23 - 1.28 Å |

| N-C (amide) | ~1.32 - 1.36 Å | |

| N-H | ~1.01 - 1.02 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angles (°) | O=C-N | ~122 - 125° |

| C-N-H | ~118 - 121° | |

| C-N-C (aryl) | ~125 - 129° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. taylorandfrancis.comyoutube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. acrhem.org For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom of the amide group, which are the electron-rich regions. The LUMO is anticipated to be distributed over the carbonyl group and the phenyl ring, the electron-deficient areas.

The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as chemical hardness (η), softness (σ), and the electrophilicity index (ω). irjweb.com In various substituted acetamide (B32628) derivatives, DFT calculations have shown HOMO-LUMO gaps typically in the range of 4 to 5.5 eV. irjweb.comresearchgate.net

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -6.5 eV | Electron-donating ability |

| ELUMO | -1.5 to -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govscispace.com The MEP surface is plotted over the molecule's electron density, using a color scale to represent different potential values.

Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue represents areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential. researchgate.net

For this compound, the MEP map is expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for electrophilic interaction. The region around the amide hydrogen (N-H) would exhibit a positive potential (blue), indicating its role as a hydrogen bond donor. The phenyl ring generally shows a slightly negative potential (yellow to orange) due to the delocalized π-electrons, while the butyl group would be largely neutral (green).

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, hyperconjugative interactions, and charge transfer within a molecule. nih.govq-chem.com This method transforms the complex, delocalized molecular orbitals into localized orbitals that align with the chemist's Lewis structure concept of bonds and lone pairs. wisc.edu

A key aspect of NBO analysis is the second-order perturbation theory, which evaluates the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. nih.gov A higher E(2) value indicates a stronger interaction and greater electron delocalization.

In this compound, significant delocalization is expected from the lone pair of the nitrogen atom (LP(N)) to the antibonding orbital of the adjacent carbonyl group (π(C=O)). This n → π interaction is characteristic of amides and contributes to the stability of the planar peptide bond. Additionally, interactions between the π orbitals of the phenyl ring and the amide group signify conjugation across the molecule.

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |

|---|---|---|---|

| LP (N) | π* (C=O) | n → π | ~ 50-65 |

| π (Phenyl Ring) | π (C=O) | π → π | ~ 15-25 |

| LP (O) | σ (N-C) | n → σ* | ~ 20-30 |

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

Vibrational Frequencies: Theoretical vibrational spectra (infrared and Raman) can be calculated by computing the second derivatives of the energy with respect to atomic displacements. chemrxiv.org The calculated frequencies often have a systematic error compared to experimental values, primarily due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (around 0.96 for B3LYP) to improve agreement with experimental data. Key vibrational modes for this compound include the N-H stretch, C=O stretch, and aromatic C=C stretches.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO). nih.govrsc.org These calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). nih.govidc-online.com This approach is invaluable for assigning complex spectra and confirming constitutional isomers or tautomers.

| Spectroscopy | Functional Group/Atom | Calculated Value (Scaled) | Typical Experimental Value |

|---|---|---|---|

| Vibrational Frequencies (cm-1) | N-H Stretch | ~3350 - 3450 cm-1 | ~3250 - 3350 cm-1 |

| C=O Stretch | ~1680 - 1710 cm-1 | ~1660 - 1690 cm-1 | |

| Aromatic C=C Stretch | ~1580 - 1610 cm-1 | ~1590 - 1610 cm-1 | |

| 13C NMR Chemical Shifts (ppm) | C=O | ~168 - 172 ppm | ~168 - 171 ppm |

| Aromatic C-N | ~138 - 142 ppm | ~137 - 140 ppm |

Molecules with significant intramolecular charge transfer, often described as Donor-π-Acceptor (D-π-A) systems, can exhibit substantial nonlinear optical (NLO) properties. ias.ac.in this compound fits this profile, with the butylphenyl group acting as an electron donor and the acetamide group (specifically the carbonyl) acting as an acceptor, connected by the π-conjugated phenyl ring.

Computational methods, particularly DFT, can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). acrhem.orgias.ac.in The magnitude of the first hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation (SHG), a critical NLO phenomenon. chalcogen.ro A large β value, often associated with a small HOMO-LUMO gap and a significant change in dipole moment upon electronic excitation, suggests strong NLO activity. For many organic D-π-A compounds, the calculated first hyperpolarizability can be many times greater than that of standard reference materials like urea. acrhem.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide insights into conformational changes, flexibility, and interactions at an atomistic level. For this compound, MD simulations can elucidate its behavior in various environments, such as in solution or in the presence of a biological target.

Conformational Landscapes and Flexibility Analysis

The conformational landscape of a molecule describes the full range of three-dimensional structures it can adopt. This compound, with its flexible butyl tail and rotatable amide bond, can exist in numerous conformations. MD simulations can explore these conformational states and determine their relative energies and populations.

Studies on similar N-aryl acetamides have shown that the orientation of the acetamide group relative to the phenyl ring is crucial for its biological activity. The conformational flexibility is also influenced by the solvent environment. In polar solvents, conformations that expose polar groups to the solvent will be favored, while in nonpolar environments, more compact structures may be prevalent. The results from such simulations can be visualized using Ramachandran-like plots for key dihedral angles to map the accessible conformational space.

Ligand-Biomolecule Interaction Dynamics

When this compound interacts with a biological target, such as an enzyme or a receptor, MD simulations can provide a dynamic picture of the binding process and the stability of the resulting complex. These simulations can reveal how the ligand adapts its conformation to fit into the binding site and how the protein structure might change upon ligand binding.

Key aspects that can be analyzed from MD simulations of a ligand-biomolecule complex include:

Hydrophobic Interactions: The butylphenyl group can engage in hydrophobic and van der Waals interactions with nonpolar residues of the biomolecule. MD simulations can quantify the extent and stability of these interactions.

Water Dynamics: The role of water molecules in mediating ligand-protein interactions can be investigated. Water molecules can form bridging hydrogen bonds or be displaced from the binding site upon ligand binding, which has energetic consequences.

Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to MD trajectories to estimate the binding free energy of this compound to its target.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. It is a valuable tool in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking simulations can predict how this compound binds to a specific protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their predicted binding affinity.

The acetamide group, with its hydrogen bond donor (N-H) and acceptor (C=O) functionalities, is likely to form key hydrogen bonds with polar amino acid residues in the binding site. The butylphenyl moiety can fit into hydrophobic pockets, contributing to the binding affinity through non-polar interactions. The predicted binding mode will depend on the specific topology and chemical nature of the receptor's active site.

Docking programs provide a scoring function to estimate the binding affinity, often expressed as a docking score or binding energy. While these scores are approximations, they are useful for ranking different compounds and for prioritizing them for further experimental testing. For this compound, the docking score would reflect the sum of favorable interactions (hydrogen bonds, hydrophobic contacts) and any unfavorable steric clashes.

Identification of Key Intermolecular Interactions at Binding Interfaces

A detailed analysis of the docked pose of this compound can reveal the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for understanding the molecular recognition process and for designing more potent analogs.

Key interactions for this compound could include:

Hydrogen Bonds: The N-H group of the amide can act as a hydrogen bond donor to an acceptor group on the protein (e.g., the carbonyl oxygen of the peptide backbone or the side chain of Asp, Glu, Gln, or Asn). The carbonyl oxygen of the amide can act as a hydrogen bond acceptor from a donor group on the protein (e.g., the N-H of the peptide backbone or the side chain of Lys, Arg, His, Ser, Thr, or Tyr).

Hydrophobic Interactions: The butyl group and the phenyl ring can form hydrophobic interactions with nonpolar residues such as Val, Leu, Ile, Phe, and Trp.

Pi-Stacking: The phenyl ring can engage in pi-pi stacking or T-shaped pi-stacking interactions with aromatic residues like Phe, Tyr, and Trp in the binding site.

Cation-Pi Interactions: If the binding site contains a positively charged residue like Lys or Arg, the phenyl ring can participate in cation-pi interactions.

The following table summarizes the potential interactions of this compound within a hypothetical binding site.

| Functional Group of Ligand | Potential Interacting Residues in Receptor | Type of Interaction |

| Amide N-H | Asp, Glu, Gln, Asn, Main-chain C=O | Hydrogen Bond (Donor) |

| Amide C=O | Lys, Arg, His, Ser, Thr, Tyr, Main-chain N-H | Hydrogen Bond (Acceptor) |

| Phenyl Ring | Phe, Tyr, Trp | Pi-Pi Stacking |

| Phenyl Ring | Lys, Arg | Cation-Pi Interaction |

| Butyl Chain | Val, Leu, Ile, Met, Ala | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the optimization of lead compounds. nih.gov A QSAR model can be developed for a series of analogs of this compound to understand how different structural modifications affect its biological activity.

The general form of a QSAR model is:

Activity = f(Molecular Descriptors)

Where the activity is a measure of the biological effect (e.g., IC50, Ki) and the molecular descriptors are numerical values that encode different aspects of the chemical structure.

To build a QSAR model for this compound analogs, the following steps are typically followed:

Data Set Collection: A dataset of compounds with known biological activities is required. This would include this compound and a series of its derivatives with variations in the butyl chain, substitutions on the phenyl ring, or modifications to the acetamide group.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be classified into different categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Molecular shape, volume, surface area, etc.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), molar refractivity, etc.

Model Development: A statistical method is used to build a mathematical relationship between the calculated descriptors and the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF).

Model Validation: The predictive power of the QSAR model is assessed using statistical validation techniques. This typically involves an internal validation (e.g., cross-validation) and an external validation using a set of compounds that were not used to build the model.

A QSAR model for this compound analogs could reveal, for example, that increasing the lipophilicity of the alkyl chain enhances activity up to a certain point, or that electron-withdrawing substituents on the phenyl ring are beneficial for activity. Such insights are invaluable for the rational design of new and more potent compounds.

The following table provides examples of descriptor classes and their potential relevance for QSAR modeling of this compound.

| Descriptor Class | Examples | Potential Relevance |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | General size and H-bonding capacity |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and shape |

| Geometrical | Molecular surface area, Molecular volume | Steric effects and binding site fit |

| Hydrophobic | LogP, Wildman-Crippen LogP | Membrane permeability and hydrophobic interactions |

| Electronic | Dipole moment, Partial charges | Electrostatic interactions and reactivity |

Crystal Packing Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of regions involved in close contacts with neighboring molecules. The Hirshfeld surface is generated based on the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. These distances are then used to create a two-dimensional "fingerprint" plot, which summarizes all intermolecular contacts in the crystal.

For N-arylacetamides, the 2D fingerprint plots typically reveal the prevalence of several key interactions. Although specific data for this compound is not available, studies on analogous compounds consistently highlight the significance of H···H, C···H/H···C, and O···H/H···O contacts. For instance, in a related compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the H···H contacts account for 35.5% of the total Hirshfeld surface area, while H···O/O···H contacts, indicative of hydrogen bonding, contribute 11.6% nih.gov. The shape of the features in the fingerprint plot provides further detail; sharp spikes are characteristic of strong, directional interactions like hydrogen bonds, whereas more diffuse regions correspond to weaker van der Waals contacts.

The following table illustrates the typical contributions of various intermolecular contacts to the Hirshfeld surface for N-arylacetamide derivatives, providing a potential model for this compound:

| Intermolecular Contact | Typical Percentage Contribution |

| H···H | 30 - 50% |

| C···H/H···C | 10 - 25% |

| O···H/H···O | 10 - 20% |

| Other (e.g., N···H, π···π) | 5 - 15% |

Note: The data in this table is representative of N-arylacetamide derivatives and is not specific to this compound.

To gain a deeper understanding of the forces governing the crystal structure, energy framework analysis can be employed. This computational method calculates the interaction energies between a central molecule and its neighbors, partitioning the total energy into electrostatic, dispersion, and repulsion components. The results are often visualized as a framework of cylinders connecting the centroids of interacting molecules, where the thickness of the cylinders corresponds to the strength of the interaction.

Based on studies of similar organic molecules, the interaction energies can be broken down as follows:

| Energy Contribution | Description | Expected Significance in this compound |

| Electrostatic Energy | Arises from the interaction of permanent multipole moments. | Significant, driven by the polar amide group and N-H···O hydrogen bonds. |

| Dispersion Energy | Originates from instantaneous fluctuations in electron density (van der Waals forces). | High, due to the large nonpolar surface area of the butylphenyl group. |

| Repulsion Energy | A short-range quantum mechanical effect that prevents molecules from collapsing into each other. | Important for determining the final molecular packing geometry. |

| Total Lattice Energy | The sum of all attractive and repulsive interactions. | A balance of electrostatic and dispersion forces, leading to a stable crystal lattice. |

Note: The qualitative significance in this table is based on the expected contributions for a molecule with the structure of this compound, drawing parallels from computational studies on related compounds.

Structure Activity Relationship Sar Studies of N 4 Butylphenyl Acetamide Analogues

Systemic Modification of the Phenyl Substituent and its Correlation with Activity

The phenyl ring of N-(4-Butylphenyl)acetamide is a key component for molecular recognition, and modifications to its substitution pattern have been shown to significantly influence biological activity. SAR studies have systematically explored the impact of the position, size, and electronic nature of substituents on the phenyl ring to map the interaction landscape with target proteins.

Research into a series of (4-substituted-phenyl)acetamides, for example, has demonstrated that the nature and position of substituents on the phenyl ring are critical for activity. In one study, the introduction of a methyl group at the ortho-position of the phenyl ring was found to be unfavorable. The resulting analogue, an ortho-tolyl derivative, was 10-fold less potent than the parent compound, indicating that steric hindrance near the amide linkage is detrimental to activity nih.gov.

Conversely, other studies on acetamide (B32628) derivatives have shown that substitution on the phenyl ring can be advantageous. In the development of urease inhibitors, it was found that acetamides linked to phenyl-alkyl groups demonstrated better activity than those with a fluoro-substituted biphenyl group mdpi.com. This suggests that the electronic and hydrophobic properties of the substituent play a crucial role. Further research on acetamide-sulfonamide conjugates highlighted that various aryl substituents could be introduced to modulate antimicrobial and antitumor activities, underscoring the phenyl ring as a prime location for chemical modification nih.gov.

The following table summarizes the effects of various phenyl ring substitutions on the biological activity of N-phenylacetamide analogues from different studies.

| Compound Series | Substituent | Position | Effect on Activity | Reference |

| (4-substituted-phenyl)acetamides | Methyl | ortho | 10-fold decrease in potency | nih.gov |

| Acetamide-Sulfonamides | Phenyl-alkyl | N/A | Better activity than fluoro-substituted biphenyl | mdpi.com |

| Acetamide-Sulfonamides | 2-Methylphenyl | ortho | Most active growth inhibitor against several bacterial strains | semanticscholar.org |

| N-phenylacetamide-2-oxoindole | 4-Bromo | para | Effective inhibition against hCAI and hCA II | nih.gov |

| N-phenylacetamide-2-oxoindole | 4-Chloro | para | Good cytotoxicity effects | nih.gov |

Impact of Variations within the Butyl Chain on Interaction Profiles

The n-butyl group at the para position of the phenyl ring is a defining feature of this compound, contributing significantly to the molecule's hydrophobic character and influencing its binding affinity and selectivity. Variations in the length, branching, and rigidity of this alkyl chain have been explored to understand its role in molecular interactions.

In studies of related acetamide structures, the alkyl group on the phenyl ring has been shown to be a critical determinant of biological activity. For instance, in the context of urease inhibition, molecules with phenyl-alkyl groups on the acetamide portion were found to be more potent than those with more complex substituents like a fluoro-substituted biphenyl group mdpi.com. This highlights the importance of an appropriately sized and positioned hydrophobic alkyl chain for effective binding.

While direct SAR studies on varying the butyl chain of this compound are specific to particular biological targets, the general principles of hydrophobic interactions are well-established. The length of the alkyl chain often correlates with binding affinity up to an optimal point, beyond which a "cut-off" effect can be observed due to steric constraints or the energetic cost of desolvating a very long chain. Branching of the alkyl chain, such as substituting the n-butyl with an isobutyl or tert-butyl group, can also modulate activity by altering the shape and fit of the molecule within a binding pocket nih.gov. For example, the compound N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC) is a well-studied TRPV1 antagonist where the tert-butyl group plays a key role nih.gov.

Influence of the Amide Functional Group on Biological Recognition